molecular formula C16H12ClFN4S B11970469 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11970469
M. Wt: 346.8 g/mol
InChI Key: VCGMLGJPQPREAP-DJKKODMXSA-N
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Description

4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and fluoro substituents on the benzylidene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Fluorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Bromobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of both chloro and fluoro substituents on the benzylidene ring makes 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL unique compared to other similar compounds. These substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H12ClFN4S

Molecular Weight

346.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClFN4S/c1-10-5-2-3-6-11(10)15-20-21-16(23)22(15)19-9-12-13(17)7-4-8-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

VCGMLGJPQPREAP-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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